Benzoylecgonine hydrochloride
Description
Historical Perspectives on the Discovery and Research of Cocaine Metabolites
The history of cocaine metabolites is intrinsically linked to the study of the coca plant. European contact with the plant dates back to the 16th century, but it wasn't until the mid-19th century that the active ingredient, cocaine, was isolated by German chemist Albert Niemann. archaeologymag.comsmithsonianmag.comresearchgate.net Following its isolation, cocaine became widely used for medicinal purposes. researchgate.net
The scientific understanding of how the body processes cocaine began to develop later. Early research into cocaine's effects and metabolism involved administering the drug to volunteers and analyzing biological samples. In one of the first studies of its kind, researchers administered cocaine hydrochloride via intramuscular injection and identified benzoylecgonine (B1201016) as the main metabolite in urine using gas chromatography. nih.gov This finding was significant because it was initially theorized that ecgonine (B8798807) would be a major metabolite, but it was not detected with the extraction methods used. nih.gov A decade later, another study involving intravenous administration confirmed benzoylecgonine as the major metabolite. nih.gov By 1990, advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) allowed researchers to identify and confirm eleven distinct cocaine metabolites in a single urine specimen, further cementing benzoylecgonine's role as a primary metabolic product. nih.gov
Table 1: Key Milestones in Cocaine Metabolite Research
| Period | Key Development | Significance | Reference(s) |
|---|---|---|---|
| Mid-19th Century | Albert Niemann isolates cocaine from coca leaves. | Marks the beginning of the scientific study of cocaine's chemical properties and effects. | archaeologymag.comsmithsonianmag.comresearchgate.net |
| 1960s-1970s | Early volunteer studies identify benzoylecgonine (BZE) as the main metabolite in urine after cocaine administration. | Shifted the focus of drug testing from the parent drug to its more stable and abundant metabolite. | nih.gov |
| 1984 | Studies in animal models (dogs) observe the persistence of ecgonine methyl ester (EME), identifying it and BZE as the two major metabolites. | Provided a more complete picture of cocaine's primary metabolic pathways. | nih.gov |
| 1990 | Researchers using GC-MS identify 11 different cocaine metabolites in a single urine sample. | Demonstrated the complexity of cocaine metabolism and the power of advanced analytical techniques. | nih.gov |
Academic Significance and Research Relevance of Benzoylecgonine Hydrochloride as a Key Metabolite
The academic and research relevance of this compound stems primarily from its utility as a stable and reliable biomarker for cocaine use. nih.gov While cocaine itself is metabolized relatively quickly, benzoylecgonine persists in the body for a much longer period, making it detectable in urine for up to 2-3 days after use. taylorandfrancis.comscielo.br This extended detection window is why most substantive cocaine drug urinalyses test for benzoylecgonine, not the parent compound. wikipedia.org
In forensic toxicology, the detection of benzoylecgonine in various biological samples is a cornerstone for confirming cocaine exposure. nih.govoup.com Analytical methods have been developed and validated for its quantification in urine, blood, saliva, and hair. taylorandfrancis.comnih.govnih.gov The presence of benzoylecgonine in hair samples can provide a longer history of cocaine use. nih.govubi.pt
Beyond clinical and forensic applications, benzoylecgonine has gained significance in the field of environmental science through wastewater-based epidemiology. wikipedia.org Scientists analyze municipal wastewater for traces of benzoylecgonine to estimate the scale of cocaine consumption within a community. wikipedia.org This innovative approach provides near real-time data on drug use trends at a population level. Research is also being conducted on the ecological impact of benzoylecgonine in surface and waste waters and potential degradation methods to reduce its concentration. wikipedia.org The compound's unusual zwitterion structure makes it resistant to further hydrolysis, contributing to its persistence in both the body and the environment. nih.gov
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | nih.gov |
| CAS Number | 39426-98-7 | nih.gov |
| Molecular Formula | C₁₆H₂₀ClNO₄ | nih.gov |
| Molecular Weight | 325.79 g/mol | nih.gov |
| Parent Compound | Benzoylecgonine (CAS: 519-09-5) | nih.govcaymanchem.com |
Table 3: Overview of Analytical Methods for Benzoylecgonine Detection
| Technique | Matrix | Key Features | Reference(s) |
|---|---|---|---|
| Immunoassays (EMIT, CEDIA) | Urine, Blood | Used for initial screening; detects the presence of the metabolite but requires confirmation. | taylorandfrancis.comoup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Hair, Blood | A "gold standard" for confirmation; requires derivatization of benzoylecgonine; provides high specificity and sensitivity. | nih.govoup.comjournal-imab-bg.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Urine, Blood, Oral Fluid | Does not typically require derivatization; highly specific and sensitive for confirmation and quantification. | taylorandfrancis.comresearchgate.netnih.gov |
| Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) | Blood | Offers faster and more efficient separation compared to standard HPLC for high-throughput analysis. | nih.gov |
Table 4: Comparison of Major Cocaine Metabolites in Research
| Compound | Formation | Primary Research Application | Detection Window (Urine) | Reference(s) |
|---|---|---|---|---|
| Cocaine | Parent compound from Erythroxylon coca leaves. | Analysis of acute exposure; correlation with immediate physiological effects. | Up to 24 hours. | taylorandfrancis.comnih.goveuropa.eu |
| Benzoylecgonine (BZE) | Hydrolysis of cocaine by liver carboxylesterases. | Standard biomarker for confirming cocaine use in forensic toxicology and wastewater epidemiology. | 48-72 hours or longer. | nih.govwikipedia.orgtaylorandfrancis.comnih.gov |
| Ecgonine Methyl Ester (EME) | Hydrolysis of cocaine by plasma and liver esterases. | Studied alongside BZE to understand metabolic ratios, which can differ by administration route. | Shorter than BZE. | nih.govtaylorandfrancis.comnih.gov |
| Cocaethylene (B1209957) | Formed in the liver only when cocaine and alcohol are consumed concurrently. | Specific biomarker for the co-use of cocaine and alcohol. | Similar to BZE. | nih.govnih.gov |
| Anhydroecgonine Methyl Ester (AEME) | Pyrolysis product from smoking cocaine base ("crack"). | Specific biomarker to differentiate smoking from other routes of cocaine administration. | Variable; detectable in urine. | scielo.brnih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39426-98-7 |
|---|---|
Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 |
IUPAC Name |
(1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H/t11-,12+,13-,14+;/m0./s1 |
InChI Key |
CMSMPZLAQCHUGM-BHARVXRSSA-N |
SMILES |
[H][C@]12C[C@@H]([C@@H]([C@](N1C)(CC2)[H])C(O)=O)OC(C3=CC=CC=C3)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoylecgonine hydrochloride |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Mechanisms of Formation and Biotransformation
Enzymatic Formation of Benzoylecgonine (B1201016) from Cocaine
The primary route for the formation of benzoylecgonine in the body is through the enzymatic hydrolysis of cocaine. This process is catalyzed by specific esterase enzymes located in various tissues.
Human carboxylesterases are crucial enzymes in the metabolism of numerous drugs, including cocaine. amegroups.org Two main forms, hCE1 and hCE2, are present in the body but have distinct roles in cocaine metabolism. amegroups.org
Human carboxylesterase 1 (hCE1) is the primary enzyme responsible for the formation of benzoylecgonine. amegroups.orgwikipedia.org This enzyme is highly expressed in the liver and catalyzes the hydrolysis of the methyl ester linkage on the cocaine molecule, yielding benzoylecgonine and methanol. amegroups.orgumn.edunih.gov This pathway accounts for approximately 45% of cocaine metabolism. amegroups.orgwikipedia.org The binding of cocaine to hCE1 is stereoselective, with the naturally occurring (-)-cocaine isomer showing the highest affinity. umn.edu
In contrast, human carboxylesterase 2 (hCE2), which is found in the liver, small intestine, and kidneys, does not produce benzoylecgonine. amegroups.orgontosight.ai Instead, hCE2 catalyzes the hydrolysis of the benzoyl ester group of cocaine, resulting in the formation of ecgonine (B8798807) methyl ester (EME) and benzoic acid. researchgate.netdrugbank.comnih.gov Therefore, the action of hCE2 represents a competing metabolic pathway that directs cocaine away from the formation of benzoylecgonine. ontosight.ai
| Enzyme | Primary Location | Action on Cocaine | Metabolite Produced | Relevance to Benzoylecgonine Formation |
|---|---|---|---|---|
| hCE1 | Liver | Hydrolysis of methyl ester | Benzoylecgonine | Primary enzymatic pathway for formation. amegroups.orgwikipedia.orgumn.edu |
| hCE2 | Liver, Intestine, Kidney | Hydrolysis of benzoyl ester | Ecgonine Methyl Ester | Not involved; catalyzes a competing metabolic pathway. ontosight.airesearchgate.netnih.gov |
Butyrylcholinesterase (BChE), an enzyme present in human plasma, is another significant contributor to cocaine metabolism. drugbank.comnih.gov Similar to hCE2, BChE catalyzes the hydrolysis of cocaine at its benzoyl ester linkage to produce ecgonine methyl ester (EME). drugbank.comnih.gov This pathway is a major route for cocaine clearance, accounting for a substantial portion of its breakdown in the body. amegroups.orgwikipedia.org
The activity of BChE does not lead to the formation of benzoylecgonine. wikipedia.org Its role is to divert cocaine into the EME metabolic pathway, thereby reducing the substrate available for hCE1 to convert into benzoylecgonine. wikipedia.org Interestingly, some research has demonstrated that BChE is also capable of hydrolyzing benzoylecgonine itself, although this process is considerably slower than its action on cocaine. drugbank.comnih.govnih.gov
Role of Carboxylesterases (hCE1, hCE2) in Hepatic and Other Tissues
Non-Enzymatic Degradation Pathways of Cocaine to Benzoylecgonine
Beyond enzymatic action, cocaine can also be converted to benzoylecgonine through spontaneous chemical hydrolysis.
The non-enzymatic hydrolysis of cocaine's methyl ester to form benzoylecgonine is highly dependent on pH. astm.orgfaa.gov This chemical degradation can occur in aqueous solutions, including biological samples like blood and urine, even after collection. astm.orgoup.com The rate of this hydrolysis is significantly accelerated under alkaline (basic) conditions. faa.govuomus.edu.iq Conversely, in acidic environments, the cocaine molecule is much more stable. This pH-dependent stability is a critical consideration in the collection, storage, and analysis of forensic and toxicological specimens. faa.gov
| pH Condition | Rate of Hydrolysis to Benzoylecgonine | Stability of Cocaine |
|---|---|---|
| Acidic (e.g., pH < 4-5) | Very slow to negligible. | High; stable for extended periods. |
| Neutral (e.g., pH ~7) | Slow but steady hydrolysis occurs. | Moderately stable. |
| Alkaline (e.g., pH > 7-8) | Rapidly accelerated hydrolysis. astm.orgfaa.govuomus.edu.iq | Low; degrades quickly. oup.com |
Further Biotransformation and Subsequent Metabolism of Benzoylecgonine
Benzoylecgonine is not an end-stage metabolite and can undergo further metabolic changes in the body.
While benzoylecgonine is relatively stable, it can be subjected to Phase I oxidative metabolism. umn.edu This biotransformation leads to the formation of hydroxylated derivatives. Studies have identified specific minor metabolites in plasma and urine following cocaine use, such as meta-hydroxybenzoylecgonine (m-OH-BE) and para-hydroxybenzoylecgonine (p-OH-BE). nih.gov
The enzymes responsible for these oxidative reactions are believed to be part of the cytochrome P450 (CYP) family, which are central to the metabolism of many foreign compounds. wikipedia.orgresearchgate.net For instance, the CYP3A4 isoenzyme is known to be involved in the N-demethylation of cocaine to norcocaine (B1214116), and CYPs are also implicated in the N-demethylation of benzoylecgonine to norbenzoylecgonine. researchgate.net While direct enzymatic studies specifically detailing the CYP-mediated hydroxylation of the benzoyl ring of benzoylecgonine are less common, the documented presence of these hydroxylated metabolites in humans confirms that this metabolic pathway exists in vivo. One study using rat liver microsomes, however, found that metabolites with a free carboxylic group, such as benzoylecgonine, were not further oxidized by microsomal enzymes, suggesting potential species-specific differences in metabolism. nih.gov
| Metabolite | Abbreviation | Metabolic Pathway |
|---|---|---|
| meta-Hydroxybenzoylecgonine | m-OH-BE | Oxidation/Hydroxylation. |
| para-Hydroxybenzoylecgonine | p-OH-BE | Oxidation/Hydroxylation. |
| Norbenzoylecgonine | NBE | N-demethylation (via CYP enzymes). faa.gov |
Terminal Hydrolysis Pathways to Ecgonine
Cocaine undergoes metabolism in the human body primarily through hydrolysis, leading to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME). nih.gov Both of these major metabolites can be further hydrolyzed to ecgonine (ECG). nih.gov The conversion of cocaine to BE can occur spontaneously at a physiological pH. nih.gov While EME is considered pharmacologically inactive, BE has been noted for its vasoconstrictor properties. nih.govsemanticscholar.org
The hydrolysis of cocaine is not limited to a single pathway. It can be broken down via two main routes: the enzymatic hydrolysis of the benzoyl ester group, which produces ecgonine methyl ester and benzoic acid, and the hydrolysis of the methyl ester group, which forms benzoylecgonine. nih.govoup.com Ecgonine then emerges as a common transformation product from both benzoylecgonine and ecgonine methyl ester. oup.comnih.gov Studies have shown that in plasma, ecgonine methyl ester is the more significant precursor to ecgonine. nih.gov In vitro degradation studies in human plasma have demonstrated that the concentration of ecgonine increases as the concentration of ecgonine methyl ester decreases, suggesting EME is the primary source of ECG in this environment. oup.com
Enzymatic Hydrolysis of Benzoylecgonine to Ecgonine and Benzoic Acid
The enzymatic breakdown of benzoylecgonine into ecgonine and benzoic acid is a critical step in its biotransformation. researchgate.net Human butyrylcholinesterase (BChE) has been identified as an endogenous plasma enzyme capable of hydrolyzing benzoylecgonine. nih.govamegroups.org This enzymatic action is significant because benzoylecgonine possesses a stable zwitterionic structure that is otherwise resistant to further hydrolysis. nih.gov
Research has focused on enhancing the catalytic efficiency of enzymes to accelerate the breakdown of cocaine and its metabolites. While certain bacterial cocaine esterases (CocE) and their mutants are highly effective at converting cocaine to ecgonine methyl ester and benzoic acid, they are inactive against benzoylecgonine. nih.gov In contrast, BChE and its rationally designed mutants have demonstrated the ability to hydrolyze benzoylecgonine. nih.gov For instance, a mutant designated as E12-7 has shown significantly improved catalytic efficiency against benzoylecgonine compared to the wild-type BChE. nih.gov This highlights the potential for using such enzymes to facilitate the clearance of the toxic metabolite, benzoylecgonine. amegroups.org
The process of enzymatic hydrolysis of benzoylecgonine by BChE results in the formation of the non-toxic metabolites, ecgonine and benzoic acid. amegroups.org This pathway is a key component in the detoxification process.
Stability Studies and Degradation Research of Benzoylecgonine In Vitro
The stability of benzoylecgonine in biological samples is a critical factor in forensic toxicology and clinical analysis. In vitro studies have extensively evaluated its degradation under various conditions.
Temperature and pH: The degradation of benzoylecgonine is significantly influenced by temperature and pH. scielo.broup.com Storage at lower temperatures, such as -20°C, has been shown to be optimal for maintaining the stability of benzoylecgonine in both blood and urine samples, with recoveries higher than 80% after one year. oup.comresearchgate.net Conversely, at 4°C, significant degradation is observed. oup.comnih.gov The rate of hydrolysis increases with higher pH and temperature. scielo.br In urine samples stored at 4°C and a pH of 8, benzoylecgonine showed a recovery of only 23% after one year. oup.comnih.gov Acidifying samples and storing them at 4°C can slow down the nonenzymatic hydrolysis of cocaine to benzoylecgonine. scielo.br
Influence of Preservatives: In blood samples, the presence of a preservative like sodium fluoride (B91410) (NaF) enhances the stability of benzoylecgonine. oup.comresearchgate.net After 365 days of storage at 4°C, the recovery of benzoylecgonine was 68.5% in samples with NaF, compared to only 3.7% in samples without the preservative. oup.comresearchgate.net
Degradation in Different Matrices: In vitro degradation studies in human plasma have shown that both cocaine and its primary metabolites, benzoylecgonine and ecgonine methyl ester, degrade over time. oup.com Ecgonine methyl ester appears and then degrades, while the concentration of ecgonine continuously increases, indicating it is a stable end-product of this degradation pathway in plasma. oup.com Short-term studies in unpreserved and preserved plasma demonstrated that ecgonine appears within one to two days. oup.com
The following table summarizes the findings from a stability study of cocaine compounds in blood stored at 4°C over one year.
| Compound | Preservative (NaF) | Recovery after 365 days |
| Benzoylecgonine | With NaF | 68.5% oup.comresearchgate.net |
| Benzoylecgonine | Without NaF | 3.7% oup.comresearchgate.net |
This next table outlines the stability of benzoylecgonine in urine under different storage conditions after one year.
| pH | Storage Temperature | Recovery after 1 year |
| 8 | 4°C | 23% oup.comnih.gov |
| Other (e.g., pH 4, -20°C) | 4°C or -20°C | >80% (Stable) oup.com |
Pharmacological and Neurochemical Research in Preclinical Models
Investigations into Benzoylecgonine's Independent Molecular Interactions
While historically considered inactive, emerging evidence from preclinical models indicates that benzoylecgonine (B1201016) possesses intrinsic pharmacological activity. Researchers have explored its interactions with various molecular targets to understand its independent effects.
Studies suggest that some of the physiological effects of benzoylecgonine may be mediated through its interaction with adrenergic receptors. The vasoconstrictive action of benzoylecgonine is thought to be mediated by the stimulation of α1-adrenergic receptors, a mechanism it shares with cocaine. amegroups.orgamegroups.cn These receptors are G-protein-coupled receptors crucial for regulating the sympathetic nervous system by binding norepinephrine (B1679862) and epinephrine. frontiersin.org The activation of alpha-1 adrenergic receptors can lead to vasoconstriction. fpnotebook.com However, other research indicates that benzoylecgonine's vasoconstrictor effects might operate through different pathways than those of cocaine. nih.gov
While cocaine's primary reinforcing effects are attributed to its high affinity for the dopamine (B1211576) transporter (DAT), benzoylecgonine shows significantly lower affinity for DAT. science.govnih.gov Some studies have explored the binding of benzoylecgonine to other targets. For instance, research on a high-affinity cocaine binding site associated with the brain acid soluble protein 1 (BASP1) found that benzoylecgonine does not dissociate [3H]cocaine from this site, suggesting a lack of significant binding. pnas.org In the context of immunotherapy development, monoclonal antibodies have been engineered to bind cocaine with high affinity and selectivity, showing much lower affinity for the less active metabolite, benzoylecgonine. science.govnih.govresearchgate.net
| Compound | Target | Binding Affinity (Kd) | Model System | Reference |
| Benzoylecgonine | Alpha-1 Adrenergic Receptor | Implied Agonist Activity | Isolated Feline Cerebral Arteries | amegroups.orgamegroups.cn |
| Cocaine | Dopamine Transporter (DAT) | Weak Inhibition | General Knowledge | nih.govpnas.org |
| Cocaine | Brain Acid Soluble Protein 1 (BASP1) | ~7 nM | Rodent Striatum | pnas.org |
| Benzoylecgonine | Brain Acid Soluble Protein 1 (BASP1) | No significant binding | Rodent Striatum | pnas.org |
| Cocaine | Monoclonal Antibody 2E2 | ~4 nM | In Vitro | science.govnih.gov |
| Benzoylecgonine | Monoclonal Antibody 2E2 | ~10-fold lower than cocaine | In Vitro | science.govnih.gov |
In vitro studies using isolated blood vessels have demonstrated that benzoylecgonine is a potent vasoconstrictor, in some cases more potent than cocaine itself. amegroups.orgamegroups.cn Experiments on isolated cerebral arteries from cats and fetal sheep showed that benzoylecgonine causes a significant decrease in arterial diameter. amegroups.orgamegroups.cn For example, one study reported a 30.1% ± 4.96% decrease in the diameter of cat cerebral arteries at a concentration of 10⁻⁵ M. amegroups.orgamegroups.cn This evidence suggests that cerebral artery segments are more sensitive to benzoylecgonine than to cocaine or its other metabolites. amegroups.orgamegroups.cn
The mechanisms underlying this vasoconstriction appear to be complex and may differ from those of cocaine. While one hypothesis suggests stimulation of α1-adrenergic receptors is the primary mechanism for both compounds, other evidence points to distinct pathways. amegroups.orgnih.gov Research on isolated cat cerebral arteries indicated that after chemical denervation to remove adrenergic nerve endings, arteries exposed to cocaine dilated, whereas those exposed to benzoylecgonine constricted as they did before denervation. nih.gov Furthermore, the vasoconstrictive response to cocaine was significantly reduced by adrenergic antagonists (prazosin and yohimbine), but the response to benzoylecgonine remained unchanged. nih.gov This suggests that cocaine's vasoconstrictor action is largely mediated by adrenergic nerves, while benzoylecgonine acts through a different, more direct mechanism on the vascular smooth muscle. nih.gov
The vasoconstrictor effect of benzoylecgonine appears to be linked to its ability to modulate intracellular calcium (Ca2+) levels. nih.gov Studies suggest that benzoylecgonine may cause an influx of extracellular Ca2+ to increase intracellular Ca2+ concentrations in vascular smooth muscle cells. amegroups.orgnih.gov This mechanism is distinct from cocaine, which is thought to primarily activate intracellular Ca2+ stores coupled with adrenergic nerve and receptor activation. amegroups.orgnih.gov
In isolated cat cerebral artery preparations, the calcium channel blocker verapamil (B1683045) eliminated the vasoconstrictive response to benzoylecgonine, while ryanodine, which affects intracellular calcium release, eliminated the response to cocaine. nih.gov This further supports the hypothesis that benzoylecgonine's vascular effects are dependent on the influx of extracellular calcium through voltage-gated calcium channels. nih.gov Other research has also noted that even low concentrations of benzoylecgonine can alter the expression of proteins related to calcium homeostasis. amegroups.cn In different cell types, such as thalamocortical neurons, acute cocaine exposure has been shown to increase baseline intracellular calcium levels and alter calcium transients, suggesting complex and cell-type-specific effects on calcium signaling. oatext.com
Cellular and Isolated Tissue Vasoconstrictor Mechanisms In Vitro
Contribution of Benzoylecgonine to Preclinical Pharmacological Profiles
As the major metabolite of cocaine with a longer half-life, benzoylecgonine's own pharmacological activities are crucial for understanding the complete and prolonged effects observed after cocaine administration in preclinical models.
Animal studies have established that benzoylecgonine is not merely an inactive byproduct but a pharmacologically distinct and active metabolite. amegroups.orgamegroups.cn Its most prominent effect observed in vivo is potent vasoconstriction, with some studies indicating it is a stronger vasoconstrictor than cocaine. amegroups.orgamegroups.cn This has significant implications for the cardiovascular and cerebrovascular toxicity associated with cocaine use.
Direct comparisons of the pharmacodynamic effects of benzoylecgonine and cocaine in preclinical models highlight key differences. The most notable distinction lies in their vascular and convulsant activities. As mentioned, benzoylecgonine is often a more potent vasoconstrictor than cocaine in isolated artery preparations. amegroups.orgamegroups.cnnih.gov
Pharmacokinetically, benzoylecgonine has a longer plasma elimination half-life than cocaine. nih.gov This means it remains in the body for a considerably longer period, which can prolong its pharmacological effects. nih.govnih.gov In studies with inbred mouse strains, plasma concentrations of benzoylecgonine were observed to be rising even 60 minutes post-cocaine administration, while cocaine concentrations declined rapidly. nih.gov
The mechanisms underlying their effects also differ significantly. Cocaine's vasoconstriction is largely dependent on the sympathetic nervous system and adrenergic nerve terminals, while benzoylecgonine appears to act more directly on vascular smooth muscle, likely through modulation of calcium channels. nih.gov Similarly, the mechanisms for benzoylecgonine-induced seizures are presumed to be different from those of cocaine. amegroups.cn
| Pharmacodynamic Effect | Benzoylecgonine | Cocaine | Preclinical Model | Reference |
| Vasoconstriction | More potent | Potent | Isolated cerebral arteries (cat, sheep) | amegroups.orgamegroups.cnnih.gov |
| Mechanism of Vasoconstriction | Direct action, likely via Ca2+ channel influx | Indirect action, via adrenergic nerve activation | Isolated cat cerebral arteries | nih.gov |
| Seizure Activity | Induces seizures with longer latency and higher frequency | Induces seizures | Rats | amegroups.cn |
| Plasma Half-Life | Longer | Shorter | Mice, Humans | nih.govnih.gov |
Advanced Analytical Methodologies for Benzoylecgonine Research
Chromatographic Separation and Detection Techniques
Chromatographic methods are central to the analysis of benzoylecgonine (B1201016), providing the necessary separation from complex biological matrices and other related compounds. When coupled with mass spectrometry, these techniques offer unparalleled specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Method Development
Gas chromatography-mass spectrometry (GC-MS) has long been a gold standard for the confirmatory analysis of benzoylecgonine. sci-hub.se However, due to the polar and non-volatile nature of benzoylecgonine, a derivatization step is essential prior to GC-MS analysis to improve its chromatographic properties. sci-hub.sejfda-online.com This chemical modification enhances volatility and thermal stability, making the compound suitable for gas-phase analysis. sci-hub.se
Common derivatization approaches include silylation, acylation, and alkylation. jfda-online.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) have been successfully used. floridaforensicscience.comjournal-imab-bg.org One study found that derivatization with MTBSTFA resulted in a lower limit of detection (LOD) for benzoylecgonine (25 ng/mL) compared to BSTFA (100 ng/mL), indicating superior sensitivity. floridaforensicscience.comjournal-imab-bg.org Another derivatization strategy involves alkylation, for instance, using iodomethane-D3 to form cocaine-D3, or employing pentafluoropropionic anhydride (B1165640) (PFPA) and hexafluoroisopropanol (HFIP). nih.gov The PFPA/HFIP derivatization method demonstrated a lower detection limit (20 ng/mL) than the iodomethane-D3 method (40 ng/mL). nih.gov Diazomethane has also been evaluated for the derivatization of benzoylecgonine, offering a rapid reaction under mild conditions without the need for a purification step. sci-hub.se
GC-MS methods are typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized benzoylecgonine. nih.govubi.pt For example, after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide, the ions monitored for benzoylecgonine can be m/z 82, 240, and 361. ubi.pt The development of a rapid GC/MS method for hair analysis allowed for the detection of benzoylecgonine with a limit of quantitation (LOQ) of 50 pg/mg from just 20 mg of hair. nih.gov
Table 1: Comparison of GC-MS Derivatization Agents for Benzoylecgonine Analysis
| Derivatization Agent | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|
| MTBSTFA | 25 ng/mL | More sensitive than BSTFA for blood analysis. | floridaforensicscience.comjournal-imab-bg.org |
| BSTFA | 100 ng/mL | Effective but less sensitive than MTBSTFA. | floridaforensicscience.comjournal-imab-bg.org |
| PFPA/HFIP | 20 ng/mL | Lower detection limit compared to iodomethane-D3 in blood and urine. | nih.gov |
| Iodomethane-D3 | 40 ng/mL | A viable derivatization option. | nih.gov |
| Diazomethane | 25 ng/mL | Fast reaction, no purification needed for urine analysis. | sci-hub.se |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Innovations and Enhancements
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular for benzoylecgonine analysis, largely because it often does not require derivatization, thereby simplifying sample preparation. dss.go.th This technique offers high sensitivity and specificity and is suitable for high-throughput analysis.
Innovations in LC-MS/MS methodology have focused on improving separation efficiency, reducing analysis time, and enhancing detection limits. The use of Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle size columns, allows for faster and more reliable results compared to older HPLC-MS methods. waters.com A sensitive LC-MS/MS assay for cocaine and its metabolites in plasma was developed with a validated range of 1.00-1000 ng/mL for benzoylecgonine. nexelis.com For oral fluid analysis, an LC-MS/MS method was validated with a limit of detection and quantitation for benzoylecgonine at 2 ng/mL. oup.com
Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for retaining and separating highly polar analytes like benzoylecgonine and its related metabolites. nexelis.com One method utilized a HILIC column with an isocratic mobile phase, eliminating the need for column re-equilibration and enabling a short run time of 2 minutes. nexelis.com Positive electrospray ionization (ESI) is commonly used, and monitoring multiple reaction monitoring (MRM) transitions ensures high selectivity and accurate quantification. oup.com For instance, the transition of the precursor ion m/z 290.139 to the product ion m/z 168.11 is a characteristic transition for benzoylecgonine. nexelis.com
Table 2: Performance of a Validated LC-MS/MS Method for Benzoylecgonine in Plasma
| Parameter | Value | Reference |
|---|---|---|
| Validated Range | 1.00-1000 ng/mL | nexelis.com |
| Chromatography | HILIC | nexelis.com |
| Run Time | 2 minutes | nexelis.com |
| Ionization | Positive ESI | nexelis.com |
| Precursor Ion (m/z) | 290.139 | nexelis.com |
| Product Ion (m/z) | 168.11 | nexelis.com |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Other Detectors
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile and widely used technique for the determination of benzoylecgonine. HPLC offers the advantage of analyzing benzoylecgonine without the need for derivatization. oup.com
Diode Array Detection (DAD) is a common choice for HPLC analysis of benzoylecgonine, providing spectral information that aids in peak identification and purity assessment. acs.orgtandfonline.com A developed HPLC-DAD method for the simultaneous determination of cocaine, its degradation products including benzoylecgonine, and common adulterants used a C18 column with a gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. researchgate.net The detector was set at 274 nm for optimal detection. researchgate.net Another HPLC-DAD method for analyzing cocaine and benzoylecgonine in hair samples reported a linear range of 2–200 ng/mg. tandfonline.com Similarly, an HPLC method for plasma and urine used a reversed-phase C18 column with UV detection at 235 nm, achieving linearity from 0.1 to 20 µg/mL. oup.com
Beyond DAD, fluorescence detection offers enhanced sensitivity for certain applications. An HPLC method with fluorescence detection was developed for the analysis of cocaine and its metabolites in hair. acs.orgcapes.gov.br This method involved post-column ion-pair extraction to compensate for the different solubilities and detection properties of the analytes. nih.govcapes.gov.br By forming a t-butyldimethylsilyl derivative of ecgonine (B8798807) methyl ester and alkylating norcocaine (B1214116) and benzoylecgonine, both chromatographic resolution and detection sensitivity were improved. nih.govcapes.gov.br This method demonstrated linearity over a range of 200-1000 ng/mL in urine. nih.govcapes.gov.br
Table 3: HPLC Methods for Benzoylecgonine Analysis
| Detector | Matrix | Linear Range | Key Features | Reference |
|---|---|---|---|---|
| DAD | Hair | 2–200 ng/mg | Simultaneous analysis with cocaine. | tandfonline.com |
| DAD | Seized Drugs | - | Simultaneous determination with degradation products and adulterants. | researchgate.net |
| UV (235 nm) | Plasma, Urine | 0.1–20 µg/mL | Reversed-phase chromatography. | oup.com |
| Fluorescence | Hair | - | Post-column ion-pair extraction. | acs.orgcapes.gov.br |
| Fluorescence | Urine | 200–1000 ng/mL | Improved sensitivity with derivatization. | nih.govcapes.gov.br |
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) for Direct Analysis
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is an emerging technique for the direct analysis of benzoylecgonine in various samples, particularly hair and fingerprints. scielo.brscielo.brresearchgate.net This soft ionization technique simplifies sample preparation and offers rapid analysis times compared to traditional chromatographic methods. scielo.brscielo.brresearchgate.net
In MALDI-MS, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and then irradiated with a pulsed laser. scielo.brscielo.brresearchgate.net This process desorbs and ionizes the analyte for mass analysis. MALDI-MS has been successfully used to detect benzoylecgonine in hair strands, with qualitative results showing a significant correlation with quantitative GC-MS analyses. scielo.brscielo.brresearchgate.net The technique has demonstrated the ability to detect analytes even at low concentrations. scielo.brscielo.brresearchgate.net
MALDI Imaging Mass Spectrometry (MALDI-IMS) further allows for the spatial distribution of benzoylecgonine to be visualized within a sample. acs.org This has been applied to analyze single hair strands, providing a chronological record of cocaine consumption. acs.org MALDI-IMS coupled with tandem mass spectrometry (MS/MS) has also been used to confirm the presence of benzoylecgonine in latent fingerprints by matching product ions and their drift times. rsc.orgresearchgate.netshu.ac.uk The fragment ion at m/z 168 is a key identifier for benzoylecgonine in these analyses. rsc.org
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step in the analytical workflow for benzoylecgonine, aiming to isolate the analyte from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE) Optimization and Applications
Solid-phase extraction (SPE) is a widely adopted and highly effective technique for the extraction and clean-up of benzoylecgonine from a variety of biological matrices, including urine, blood, serum, and hair. nih.govnih.govnih.govnih.govresearchgate.net SPE offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption. sci-hub.se
The optimization of SPE methods involves selecting the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, wash steps, and elution solvents. Mixed-mode SPE cartridges, which combine two types of retention mechanisms (e.g., reversed-phase and ion-exchange), are particularly effective for extracting amphoteric compounds like benzoylecgonine. For example, C8/SCX (octyl/strong cation exchange) mixed-phase columns have been used for extraction from various postmortem matrices. researchgate.net Bond Elut Certify and Oasis MCX cartridges are other commonly used mixed-mode SPE products. waters.comoup.comoup.com
An improved SPE procedure for urine samples utilized Drug-Clean GC/MS Benzoylecgonine solid-phase extraction tubes, which resulted in high recoveries and decreased preparation time. nih.gov In another study, a fully automated SPE-GC/MS analysis was developed for serum and other matrices, demonstrating that the analytical results were equivalent to a validated, partly automated method, even at low ng/mL concentrations. nih.govgrupobiomaster.com The recovery of benzoylecgonine using SPE can be quite high; for instance, a method for hair analysis reported a mean absolute recovery greater than 90%. nih.govresearchgate.net Similarly, a study using Oasis HLB cartridges for plasma samples achieved a mean recovery of 92.4% for benzoylecgonine. researchgate.net
Table 4: Applications of Solid-Phase Extraction (SPE) for Benzoylecgonine
| Matrix | SPE Sorbent/Column | Key Optimization/Finding | Recovery | Reference |
|---|---|---|---|---|
| Urine | Drug-Clean GC/MS Benzoylecgonine tubes | Simple protocol, decreased preparation time. | High | nih.gov |
| Hair | Mixed-mode SPE | Methanol/HCl extraction prior to SPE. | >90% | nih.govresearchgate.net |
| Plasma | Oasis HLB cartridges | Optimized for isolation from human plasma. | 92.4% | researchgate.net |
| Serum, Urine, Tissues | Automated SPE | Comprehensive automation of the SPE-GC/MS workflow. | - | nih.govgrupobiomaster.com |
| Various Postmortem Matrices | C-8/SCX mixed-phase columns | Systematic evaluation of extraction from multiple matrices. | - | researchgate.net |
| Urine | Oasis MCX μElution Plates | Eliminated conditioning, equilibration, and evaporation steps. | - | waters.com |
Liquid-Liquid Extraction (LLE) Techniques and Efficiency in Research
Liquid-liquid extraction (LLE) is a foundational technique for the isolation of benzoylecgonine from complex biological matrices prior to analysis. The efficiency of LLE is highly dependent on several factors, including the pH of the aqueous phase, the choice of organic solvent, and the number of extraction steps.
Research has shown that the recovery of benzoylecgonine using LLE can be variable. In one-step extraction processes, the recovery of benzoylecgonine is often low, while cocaine, a related compound, is recovered at higher rates. researchgate.net To enhance the recovery of the more hydrophilic benzoylecgonine, modifications to the LLE procedure are necessary. Increasing the volume of the extraction solvent, adding alcohol to the solvent mixture, and salting out the sample have all been shown to improve benzoylecgonine recovery, although this can sometimes lead to an increase in extract impurities. researchgate.net
A study evaluating different solvent systems for the LLE of benzoylecgonine and other drugs from whole blood and dried blood spots identified a methanol:acetonitrile (40:60 v/v) mixture as a suitable choice for both matrices. oup.comnih.gov Another study found that a mixture of dichloromethane-isopropanol (3:1) was optimal for a three-step LLE from urine samples, yielding benzoylecgonine recoveries of 39-50%. researchgate.neties.gov.pl Continuous extraction systems have also been investigated and have demonstrated high recovery rates for benzoylecgonine (72-80%) from deproteinized kidney homogenates, although these extracts may require further purification. researchgate.neties.gov.pl
The pH of the sample matrix is a critical parameter. While cocaine extraction is most efficient in a pH range of 7-11, no clear optimal pH has been identified for benzoylecgonine. researchgate.neties.gov.pl One method for the analysis of benzoylecgonine in urine utilizes a two-step LLE process at a basic pH with dichloromethane, reporting good percentage recovery. researchgate.net In contrast, another approach for whole blood and serum samples buffered the sample at pH 9.5 before extraction with various mixtures of dichloromethane-chloroform and ethanol-2-propanol. oup.com
The following table summarizes the findings from various research studies on LLE for benzoylecgonine:
Interactive Data Table: Liquid-Liquid Extraction Parameters for Benzoylecgonine| Matrix | LLE Solvent System | Key Findings | Reference |
| Urine | Dichloromethane-isopropanol (3:1) | Optimal for three-step LLE; BE recovery of 39-50%. | researchgate.neties.gov.pl |
| Whole Blood/DBS | Methanol:acetonitrile (40:60 v/v) | Selected for simultaneous detection of multiple drugs. | oup.comnih.gov |
| Urine | Dichloromethane | Used in a two-step LLE at basic pH with good recovery. | researchgate.net |
| Kidney Homogenates | Continuous extraction | High recovery of 72-80% but requires extract purification. | researchgate.neties.gov.pl |
| Whole Blood/Serum | Dichloromethane-chloroform and ethanol-2-propanol mixtures | Explored for efficiency and sample cleanup at pH 9.5. | oup.com |
Derivatization Procedures for Enhanced Chromatographic Detection
Due to its polar nature, containing a carboxylic acid group, benzoylecgonine often requires derivatization to improve its volatility and chromatographic properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. weber.hu This chemical modification converts the analyte into a less polar and more volatile derivative, leading to better peak shape and sensitivity.
Several derivatization reagents have been successfully employed in benzoylecgonine research. Silylation is a common approach, with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) being frequently used. journal-imab-bg.org One study comparing these two agents found that derivatization with MTBSTFA resulted in a lower limit of detection for benzoylecgonine compared to BSTFA, indicating greater sensitivity. journal-imab-bg.orgfloridaforensicscience.com The derivatization process typically involves evaporating the sample extract to dryness, reconstituting it in a suitable solvent like ethyl acetate, adding the silylating agent, and heating the mixture. journal-imab-bg.org
Alkylation is another derivatization strategy. For instance, benzoylecgonine can be derivatized with iodomethane-D3 to form cocaine-D3. nih.gov Another method involves on-column or "flash" alkylation, where benzoylecgonine is extracted from urine as an ion pair with tri-n-propylsulfonium ion, and upon injection into the heated GC port, it is thermally converted to the n-propyl ester of benzoylecgonine. oup.comnih.gov
Acylation with reagents like pentafluoropropionic anhydride (PFPA) in combination with hexafluoroisopropanol (HFIP) has also been utilized. nih.govjfda-online.com This method has been shown to improve chromatographic efficiency for the simultaneous analysis of cocaine and its metabolites. jfda-online.com It is important to note that some derivatization reagents, such as acid anhydrides, can be corrosive and may require removal before injection into the GC system. weber.hu
The following table provides an overview of common derivatization procedures for benzoylecgonine:
Interactive Data Table: Derivatization Agents for Benzoylecgonine Analysis| Derivatization Type | Reagent(s) | Key Features | Reference |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Commonly used for GC-MS analysis. | weber.hujournal-imab-bg.org |
| Silylation | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS | Provides lower LOD compared to BSTFA, indicating higher sensitivity. | journal-imab-bg.orgfloridaforensicscience.com |
| Alkylation | Iodomethane-D3 | Converts benzoylecgonine to cocaine-D3. | nih.gov |
| Alkylation | Tri-n-propylsulfonium ion | Used for ion-pair extraction and on-column alkylation to the n-propyl ester. | oup.comnih.gov |
| Acylation | Pentafluoropropionic anhydride (PFPA) / Hexafluoroisopropanol (HFIP) | Improves chromatographic efficiency for simultaneous analysis. | nih.govjfda-online.com |
| Acylation | 4-fluorobenzoyl chloride | Used to derivatize ecgonine methyl ester, a related metabolite. | nih.gov |
Method Validation Parameters and Quality Control in Research Contexts
Sensitivity Assessment: Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are crucial parameters in validating analytical methods for benzoylecgonine, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values are particularly important in forensic and clinical research, where low concentrations of benzoylecgonine may need to be accurately measured.
Various analytical techniques and sample preparation methods yield different LOD and LOQ values. For instance, a GC-MS method for hair analysis after mixed-mode solid-phase extraction (SPE) and derivatization reported an LOD of 15 pg/mg and an LOQ of 50 pg/mg for benzoylecgonine. nih.govubi.pt In another study using GC-MS for blood analysis, the LOD for benzoylecgonine was found to be dependent on the derivatization agent used, with MTBSTFA providing a lower LOD (25 ng/mL) compared to BSTFA (100 ng/mL). journal-imab-bg.orgfloridaforensicscience.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods generally offer high sensitivity. One such method for urine analysis reported an LOD of 3.6 ng/mL and an LOQ of 12 ng/mL for benzoylecgonine. Another highly sensitive LC-MS/MS assay for urinary benzoylecgonine established a lower limit of quantitation of 5 ng/mL. nih.gov For the analysis of oral fluid and urine using a portable mass spectrometer, the LOD for benzoylecgonine was found to be less than 30 ng/mL in both matrices. rsc.org
The table below presents a summary of reported LOD and LOQ values for benzoylecgonine in different matrices and with various analytical techniques.
Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ) for Benzoylecgonine| Analytical Technique | Matrix | Derivatization Agent | LOD | LOQ | Reference |
| GC-MS | Hair | N-methyl-N-(trimethylsilyl)trifluoroacetamide | 15 pg/mg | 50 pg/mg | nih.govubi.pt |
| GC-MS | Blood | BSTFA | 100 ng/mL | - | journal-imab-bg.orgfloridaforensicscience.com |
| GC-MS | Blood | MTBSTFA | 25 ng/mL | - | journal-imab-bg.orgfloridaforensicscience.com |
| GC/MS | Blood | - | 6.8 ng/mL | - | researchgate.net |
| LC-MS/MS | Urine | - | 3.6 ng/mL | 12 ng/mL | |
| LC-MS/MS | Urine | - | - | 5 ng/mL | nih.gov |
| Portable MS | Oral Fluid & Urine | - | <30 ng/mL | - | rsc.org |
| GC-MS | Urine | - | 15 ng/mL | 20 ng/mL | scielo.br |
Evaluation of Accuracy, Precision, and Linearity
The reliability of an analytical method for benzoylecgonine is established through the evaluation of its accuracy, precision, and linearity. These validation parameters ensure that the method produces results that are both correct and reproducible over a specific concentration range.
Accuracy is typically assessed by determining the percentage recovery of the analyte from a spiked matrix or by comparing the results to a certified reference material. For benzoylecgonine, accuracy values are often reported as the percentage of the true concentration. One study reported accuracy values for benzoylecgonine in urine between 97.5% and 104.8%. scielo.brresearchgate.net Another HPLC-MS/MS method for urine analysis demonstrated a recovery ranging from 77% to 119%, with a calculated accuracy error of less than 5%.
Precision is a measure of the random error of a method and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For a GC-MS method for hair analysis, the combined intra- and inter-day CVs were lower than 12% for benzoylecgonine. ubi.pt An HPLC-MS/MS method for urine analysis showed CVs for intra- and inter-day precision that did not exceed 15%. Similarly, a method for the analysis of benzoylecgonine in urine reported precision values (CV) ranging from 7.8% to 12.3%. scielo.brresearchgate.net
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (r or r²). A GC-MS method for hair analysis was found to be linear from the LOQ (50 pg/mg) to 20 ng/mg, with correlation coefficients ranging from 0.9981 to 0.9994 for benzoylecgonine. nih.govubi.pt A study on urine samples showed linearity for benzoylecgonine from 20 to 3000 ng/mL with a correlation coefficient (r²) of 0.9997. scielo.brresearchgate.net Another study analyzing benzoylecgonine in urine reported a linear calibration curve from 7.5 to 3200 ng/mL with an r² of 0.9916. scielo.br
The following table summarizes the validation parameters for different analytical methods for benzoylecgonine.
Interactive Data Table: Accuracy, Precision, and Linearity of Benzoylecgonine Analytical Methods| Analytical Technique | Matrix | Accuracy (% Recovery) | Precision (CV%) | Linearity Range | Correlation Coefficient (r²) | Reference |
| GC-MS | Hair | >90% (absolute recovery) | <12% (intra- and inter-day) | 0.05 - 20 ng/mg | 0.9981 - 0.9994 | nih.govubi.pt |
| HPLC-MS/MS | Urine | 77% - 119% | <15% (intra- and inter-day) | - | - | |
| GC-MS | Urine | 97.5% - 104.8% | 7.8% - 12.3% | 20 - 3000 ng/mL | 0.9997 | scielo.brresearchgate.net |
| GC-MS | Urine | 74.0% - 79.8% | - | 7.5 - 3200 ng/mL | 0.9916 | scielo.brscielo.br |
| LC-MS/MS | Saliva | - | <15% | - | >0.998 | rsc.org |
Stability and Storage Considerations for Research Samples in Various Matrices
The stability of benzoylecgonine in biological samples is a critical factor that can influence the accuracy of analytical results, particularly in research studies where samples may be stored for extended periods before analysis. The degradation of benzoylecgonine is influenced by temperature, pH, and the presence of preservatives.
In blood samples, the stability of benzoylecgonine is highly temperature-dependent. oup.com At room temperature, degradation can occur. nih.gov Studies have shown that benzoylecgonine is stable in frozen blood samples (-20°C), with recoveries greater than 80% after one year. researchgate.netnih.gov However, at refrigerated temperatures (4°C), degradation increases, though the addition of a preservative such as sodium fluoride (B91410) (NaF) can improve stability. oup.comresearchgate.netnih.gov In one study, after 365 days of storage at 4°C, the recovery of benzoylecgonine was 68.5% in samples with NaF, compared to only 3.7% in samples without the preservative. nih.gov Another study found that benzoylecgonine was stable in blood stored at 5°C in tubes containing NaF for up to 7 days. au.dk
In urine samples, the stability of benzoylecgonine is also influenced by temperature and pH. Optimal storage conditions for urine have been suggested as -15°C at a pH of 5.0, which can prevent degradation for at least 110 days. oup.com At -20°C, benzoylecgonine is generally stable, with over 80% of the initial concentration recoverable after one year. researchgate.netujpronline.com However, at 4°C, particularly at a more alkaline pH of 8, significant degradation can occur. researchgate.netujpronline.com In one study, at 4°C and pH 8, the concentration of benzoylecgonine decreased significantly, although there was still a 23% recovery after one year. nih.govujpronline.com
For saliva samples, a study on the stability of various drugs found that benzoylecgonine was stable for 28 days when stored at both 2-8°C and -20°C. uliege.be
The following table summarizes the stability of benzoylecgonine under different storage conditions in various biological matrices.
Interactive Data Table: Stability of Benzoylecgonine in Biological Matrices| Matrix | Storage Temperature | Preservative | Duration | Stability Findings | Reference |
| Blood | -20°C | With or without NaF | 1 year | Stable, >80% recovery. | oup.comresearchgate.netnih.gov |
| Blood | 4°C | With NaF | 1 year | 68.5% recovery. | nih.gov |
| Blood | 4°C | Without NaF | 1 year | 3.7% recovery. | nih.gov |
| Blood | Room Temperature | - | Up to 30 days | Unstable. | nih.gov |
| Urine | -15°C (pH 5.0) | - | 110 days | Stable. | oup.com |
| Urine | -20°C | - | 1 year | Stable, >80% recovery. | researchgate.netujpronline.com |
| Urine | 4°C (pH 8) | - | 1 year | Significant degradation, 23% recovery. | nih.govujpronline.com |
| Saliva | 2-8°C | Storage buffer | 28 days | Stable. | uliege.be |
| Saliva | -20°C | Storage buffer | 28 days | Stable. | uliege.be |
Preclinical Research Models and Toxicological Investigations
In Vitro Cellular and Subcellular Models for Metabolic and Toxicological Studies
In vitro models are fundamental in preclinical research to elucidate the metabolic pathways and toxicological profiles of xenobiotics, including benzoylecgonine (B1201016), the primary metabolite of cocaine. These systems, ranging from subcellular fractions to whole-cell cultures, allow for controlled investigations into the biochemical and cellular responses to compound exposure.
Use of Microsomal Preparations from Different Organs (e.g., Liver, Kidney, Lung, Brain)
Microsomal preparations, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) oxidases, are instrumental in studying the metabolism of compounds. Research involving microsomal preparations from various rat organs has provided significant insights into the metabolic fate of cocaine and its metabolites.
In a study utilizing microsomal preparations from the liver, kidney, lung, and brain of rats, cocaine and several of its metabolites, including benzoylecgonine, were incubated to analyze their metabolic pathways. nih.gov The findings indicated that metabolites with a free carboxylic group, such as benzoylecgonine, are not subject to further oxidation by microsomal enzymes. nih.gov This suggests that the presence of benzoylecgonine in biological fluids is a result of the hydrolysis of its ester-containing parent compounds rather than its own subsequent metabolism via these oxidative pathways. nih.gov
While all tested organ microsomes demonstrated oxidative metabolism for cocaine, there were notable differences among them. Kidney microsomes showed metabolic activity comparable to that of the liver. nih.gov However, aryl hydroxylated metabolites were not detected in incubations with lung and brain microsomes, indicating organ-specific differences in metabolic capabilities. nih.gov Specifically for benzoylecgonine, its resistance to further microsomal oxidation appears consistent across these different organ preparations.
Table 1: Summary of Findings from In Vitro Studies with Microsomal Preparations
| Organ | Finding | Citation |
| Liver | Benzoylecgonine is not further oxidized by microsomal enzymes. | nih.gov |
| Kidney | Produced essentially the same metabolic results as liver microsomes for cocaine. | nih.gov |
| Lung | Did not produce aryl hydroxylated metabolites from cocaine; benzoylecgonine is not further oxidized. | nih.gov |
| Brain | Did not produce aryl hydroxylated metabolites from cocaine; benzoylecgonine is not further oxidized. | nih.gov |
Cellular Viability and Stress Response Studies in Cultured Cell Lines
Cultured cell lines are widely used to assess the cytotoxicity and cellular stress responses induced by chemical compounds. While direct and extensive research on the effects of benzoylecgonine hydrochloride on cellular viability is not widely documented in the reviewed literature, studies on cocaine provide a framework for the types of assays and cellular models employed. These models are relevant for understanding the potential toxicological impact of cocaine's primary metabolite.
Various cell lines, including rat C6 astroglial cells, human-derived induced pluripotent stem cell (hiPSC) neurons, and mouse neuronal-like N2a cells, have been used to investigate the cytotoxic effects of cocaine. spandidos-publications.comijstemcell.comnih.gov Common methods for assessing cell viability include the MTT assay, which measures mitochondrial metabolic activity, and the crystal violet dye uptake assay. spandidos-publications.comspandidos-publications.com
Studies on cocaine have shown a dose-dependent decrease in the viability of astroglial cells. spandidos-publications.com For instance, in rat C6 astroglial cells, cocaine was found to have an LC50 (lethal concentration for 50% of cells) of 4.717 mM after 24 hours of treatment. spandidos-publications.com In other studies with C6 cells, cocaine toxicity was observed to be both time and dose-dependent, with LC50 values between 4.5 and 3.8 mM at 24 and 48 hours, respectively. spandidos-publications.com In neuronal-like N2a cells, high concentrations of cocaine (in the millimolar range) were required to induce cell death, while lower concentrations did not significantly affect viability after acute exposure. nih.gov
Investigations into cellular stress responses have revealed that cocaine can induce mitochondrial dysfunction and oxidative stress in various cell types. mdpi.comnih.gov In rat cortical neurons, cocaine exposure has been shown to increase intracellular calcium and caspase-3 activity, indicating an apoptotic pathway. nih.gov These in vitro systems and assays are suitable for future investigations aimed at specifically elucidating the cellular viability and stress response profiles of this compound.
In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Research
Animal models, particularly rodents, are essential for understanding the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of benzoylecgonine.
Disposition, Metabolism, and Elimination Kinetics in Rodent Models (e.g., Rats, Mice)
The disposition, metabolism, and elimination of benzoylecgonine have been characterized in rodent models, often in conjunction with studies on cocaine. Following administration of cocaine in rats, benzoylecgonine is a major metabolite produced. nih.gov
Pharmacokinetic studies in rats have shown that after intravenous administration of cocaine, both cocaine and benzoylecgonine decay biexponentially. nih.gov However, the volume of distribution in the central compartment and the clearance of benzoylecgonine are significantly smaller than those of cocaine. nih.gov This suggests a slower elimination of benzoylecgonine from the body compared to its parent compound. In mice, the total plasma exposure to benzoylecgonine (as measured by the area under the curve, or AUC) can be greater than that of cocaine itself, and its plasma concentrations have been observed to rise for up to 60 minutes post-administration, indicating a longer plasma elimination half-life. nih.gov
Studies comparing oral and intravenous cocaine administration in rats found that a substantial portion of benzoylecgonine (92%) is formed during the first-pass metabolism after oral intake, with the remaining 8% produced in the systemic circulation. nih.gov The metabolite profile in rats demonstrates a consistent relationship across different intravenous cocaine doses, with benzoylecgonine being the most abundant metabolite, followed by ecgonine (B8798807) methyl ester (EME) and norcocaine (B1214116). nih.gov
Table 2: Selected Pharmacokinetic Parameters of Benzoylecgonine in Rodent Models
| Parameter | Species | Finding | Citation |
| Volume of Distribution (Central) | Rat | Much smaller than that of cocaine. | nih.gov |
| Clearance | Rat | Much smaller than that of cocaine. | nih.gov |
| Plasma Exposure (AUC) | Mouse | Total exposure to BZE was 33% greater than that of cocaine. | nih.gov |
| Formation | Rat | 92% of benzoylecgonine is formed during first-pass absorption after oral cocaine administration. | nih.gov |
| Elimination Half-life | Mouse | Longer than that of cocaine. | nih.gov |
Neurobiological and Behavioral Correlates of Benzoylecgonine in Animal Studies
While much of the neurobiological and behavioral research has focused on cocaine, some studies have directly investigated the effects of benzoylecgonine in animal models. These studies suggest that benzoylecgonine is not merely an inactive metabolite.
A study in unanesthetized juvenile rats demonstrated that intraventricular injection of benzoylecgonine can induce seizures. nih.gov These seizures occurred more frequently and with a longer latency compared to those induced by equimolar doses of cocaine. nih.gov The characteristics of the seizures also differed; benzoylecgonine-induced seizures were prolonged and often of a mixed type, whereas cocaine-induced seizures were typically brief, generalized, and tonic. nih.gov In rats that did not experience seizures, benzoylecgonine administration led to a significant increase in locomotor activity compared to cocaine-injected animals without seizures. nih.gov
Comparative Studies of Metabolite Pharmacokinetics across Species
Understanding the pharmacokinetic differences and similarities of benzoylecgonine across various species is crucial for extrapolating preclinical data to humans. While comprehensive comparative pharmacokinetic data for this compound across multiple species is limited, studies comparing cocaine metabolism in different rodent species and between rodents and humans offer valuable insights.
It is known that rats and humans share the same three primary metabolic pathways for cocaine. researchgate.net However, the rate of metabolism can differ. A study characterizing cocaine metabolism in mice and rats found that while the levels of oxidative metabolites differed significantly between the two species, the levels of benzoylecgonine, formed through ester hydrolysis, were comparable in the urine of mice and rats treated with the same dose of cocaine. umn.edu This was further supported by in vitro incubations with liver microsomes from mice, rats, and humans, which confirmed species-dependent differences in oxidative metabolism. umn.edu
Environmental and Ecological Research on Benzoylecgonine
Benzoylecgonine, the primary metabolite of cocaine, is frequently detected in aquatic environments due to its high stability and excretion rate. amegroups.orgnih.gov Its presence in wastewater, surface waters, and even drinking water has prompted significant research into its detection, fate, and ecological impact. nih.govacs.org
Detection and Quantification in Aquatic Systems (e.g., Wastewater, Surface Water)
The widespread consumption of cocaine has led to the ubiquitous presence of its main metabolite, benzoylecgonine, in aquatic systems across the globe. mdpi.com Advanced analytical techniques are crucial for monitoring its levels in various water matrices.
Wastewater treatment plants (WWTPs) are primary entry points of benzoylecgonine into the environment. vtei.czmdpi.com Studies have consistently detected benzoylecgonine in both raw and treated wastewater. For instance, in a study of wastewater from a major European city, the concentration of benzoylecgonine in raw wastewater was found to be as high as 931 ng/L. europa.eu Another study across several WWTPs in Australia reported average daily loads of 274 g/day for benzoylecgonine being discharged into the Hawkesbury-Nepean River. mdpi.com
From WWTPs, benzoylecgonine enters surface waters such as rivers and lakes. mcgill.ca Monitoring in various European rivers has revealed concentrations ranging from a few nanograms to over a microgram per liter. For example, a study in the Po River in Italy found benzoylecgonine concentrations up to 750 ng/L. acs.org In the Czech Republic, concentrations in the Drahanský brook ranged from 2.4 ng/L to 51.7 ng/L. vtei.cz Even in urban groundwater, benzoylecgonine has been detected at levels up to 20 ng/L. acs.org
The primary analytical method for detecting and quantifying benzoylecgonine in water samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity, with method limits of quantification (LOQs) as low as 0.5 ng/L. nih.gov Solid-phase extraction (SPE) is commonly used to concentrate the analyte from water samples before LC-MS/MS analysis. nih.gov
Table 1: Concentration of Benzoylecgonine in Various Aquatic Systems
| Water Body | Location | Concentration Range (ng/L) | Reference |
|---|---|---|---|
| Raw Wastewater | Lisbon, Portugal | Not specified, but detected | nih.gov |
| Wastewater | European City | up to 931 | europa.eu |
| Wastewater Treatment Plant Effluent | Australia | Average daily load of 274 g/day | mdpi.com |
| Drahanský Brook | Czech Republic | 2.4 - 51.7 | vtei.cz |
| Po River | Italy | up to 750 | acs.org |
| Urban Groundwater | Not specified | up to 20 | acs.org |
| Spanish Tap Water | Spain | Mean of 45, max of 130 | acs.org |
Degradation and Remediation Research in Environmental Matrices
The persistence of benzoylecgonine in aquatic environments has driven research into various degradation and remediation technologies. wikipedia.org While conventional wastewater treatment processes can remove a significant portion of benzoylecgonine, they are often incomplete. mdpi.com
Biodegradation: Biological processes in activated sludge reactors are a key mechanism for benzoylecgonine removal in WWTPs. amegroups.org Laboratory studies have shown that biodegradation can account for 91-95% of its removal. amegroups.org The process involves both biotic and abiotic degradation, influenced by factors like temperature and enzyme activity. fountainjournals.com Degradation is slower at lower temperatures. fountainjournals.com
Advanced Oxidation Processes (AOPs): AOPs are being investigated as a more effective means of degrading benzoylecgonine. These methods generate highly reactive hydroxyl radicals that can break down the molecule. amegroups.org
UV/H₂O₂: The combination of ultraviolet (UV) radiation and hydrogen peroxide has been shown to be effective. nih.gov In a microcapillary film reactor, this process achieved full conversion of benzoylecgonine within minutes. nih.gov The degradation process leads to the formation of hydroxylated aromatic byproducts. nih.gov
Ozonation: Ozonation is another promising AOP. mcgill.canih.gov However, studies have shown that while it can remove a portion of benzoylecgonine, the efficiency can be limited, and it may produce persistent transformation products. mcgill.canih.gov One study found that most illicit drugs, including benzoylecgonine, are resistant to ozone due to the lack of ozone-reactive functional groups. rsc.org
Photodegradation: Direct photolysis using UV radiation at 254 nm can also degrade benzoylecgonine. lboro.ac.uk The degradation rates are not significantly affected by pH in the range of 4.0 to 8.0. lboro.ac.uk Studies have also explored the degradation of benzoylecgonine through chlorination and exposure to simulated sunlight, which can lead to various degradation products through processes like dealkylation, hydroxylation, and nitration. researchgate.netnih.gov
Other Remediation Techniques:
Fenton Reaction: This process has been shown to have a removal rate for benzoylecgonine varying between 50-70%. mdpi.com
Enzymatic Degradation: The use of enzymes, such as butyrylcholinesterase (BChE), to hydrolyze benzoylecgonine into non-toxic metabolites is a promising strategy for both environmental remediation and clinical applications. amegroups.cn
Table 2: Efficacy of Different Remediation Technologies for Benzoylecgonine
| Technology | Removal Efficiency/Key Findings | Reference |
|---|---|---|
| Biodegradation (Activated Sludge) | 91-95% removal in lab studies | amegroups.org |
| UV/H₂O₂ | Full conversion in minutes in a microcapillary reactor | nih.gov |
| Ozonation | Variable removal (3-50%); resistant in some cases | mcgill.canih.govrsc.org |
| Direct Photolysis (UV 254nm) | Effective degradation, not pH-dependent (pH 4-8) | lboro.ac.uk |
| Fenton Reaction | 50-70% removal rate | mdpi.com |
| Enzymatic Degradation (BChE) | Promising for hydrolysis into non-toxic metabolites | amegroups.cn |
Ecological Impact and Toxicity Studies in Non-Mammalian Organisms (e.g., Aquatic Species, Plants)
The presence of benzoylecgonine in aquatic ecosystems, even at low concentrations, raises concerns about its potential toxic effects on non-target organisms. amegroups.org
Aquatic Invertebrates:
Daphnia magna (Water Flea): Studies on Daphnia magna have shown that environmentally relevant concentrations of benzoylecgonine (0.5 and 1.0 µg/L) can induce oxidative stress, inhibit acetylcholinesterase activity, and negatively affect swimming behavior and reproduction. nih.gov At higher concentrations, a 5% reduction in activity was observed. amegroups.org
Aquatic Vertebrates:
Danio rerio (Zebrafish): Research on zebrafish embryos has yielded mixed results. One study found that exposure to a low concentration of benzoylecgonine (0.3 μg/L) altered the protein profile related to eye lens constituents, lipid transport, and energy metabolism. amegroups.org Higher concentrations (1 μg/L) affected proteins involved in lipid metabolism and oxidative stress response. amegroups.org However, another study found that benzoylecgonine at concentrations from 1 ng/L to 1 mg/L did not cause disturbances in morphogenesis, hatching, heartbeat rate, or larval motility. nih.gov Another study showed that benzoylecgonine was more toxic than cocaine to zebrafish embryo cells, causing cyto-genotoxic effects. nih.gov
Mussels:
A mixture of illicit drugs including 300 ng/L of benzoylecgonine was found to alter the oxidative status of zebra mussels, causing genetic damage. amegroups.cn In Mediterranean mussels, 20 ng/L of benzoylecgonine, both alone and in a mixture with cocaine, induced oxidative stress. amegroups.cn
Plants:
The toxicity of benzoylecgonine to freshwater plants has also been investigated. amegroups.cn Exposure to benzoylecgonine at concentrations as low as 1 ng/L led to altered mitochondrial activity and DNA levels in fern spores, which could disrupt gametophyte germination. nih.gov In the algae R. subcapitata, benzoylecgonine had a 10% growth-inhibiting effect at a concentration of 3.5x10⁻³ M. amegroups.cn
Table 3: Summary of Ecotoxicological Effects of Benzoylecgonine
| Organism | Concentration | Observed Effects | Reference |
|---|---|---|---|
| Daphnia magna | 0.5 - 1.0 µg/L | Oxidative stress, altered swimming behavior, reduced reproduction | nih.gov |
| Zebrafish Embryos | 0.3 µg/L | Altered protein profile | amegroups.org |
| Zebrafish Embryos | 1 ng/L - 1 mg/L | No significant effects on development or behavior | nih.gov |
| Zebra Mussels | 300 ng/L (in mixture) | Genetic damage and oxidative stress | amegroups.cn |
| Mediterranean Mussels | 20 ng/L | Induced oxidative stress | amegroups.cn |
| Fern Spores | 1 ng/L | Altered mitochondrial activity and DNA levels | nih.gov |
| Algae (R. subcapitata) | 3.5x10⁻³ M | 10% growth inhibition | amegroups.cn |
Forensic and Biomarker Research Methodologies
Development and Characterization of Reference Standards for Benzoylecgonine (B1201016)
The accuracy and reliability of forensic and clinical testing for cocaine use are fundamentally reliant on the availability of high-purity certified reference materials (CRMs). For benzoylecgonine, the primary metabolite of cocaine, the development and characterization of such standards are of paramount importance. These reference standards serve as primary calibrators in a host of analytical applications, from clinical toxicology and urine drug testing to forensic analysis. cerilliant.com
Recent research has explored innovative approaches to producing reference standards for benzoylecgonine. One notable study detailed the synthesis of benzoylecgonine from cocaine purified from seized illicit substances. researchgate.netnih.gov This process involved chromatographic purification of cocaine, followed by its conversion to benzoylecgonine. The resulting material was rigorously characterized using advanced analytical techniques, including ultra-high-resolution mass spectrometry and nuclear magnetic resonance, to confirm its identity and purity. researchgate.netnih.gov
The characterization of these reference standards is a meticulous process. For instance, a certified reference material of benzoylecgonine tetrahydrate was described as an off-white powder prepared by synthesis. industry.gov.au Its identity was confirmed through a battery of spectroscopic methods, and its purity was determined using quantitative NMR against a certified internal standard. industry.gov.au Such characterization also involves assessing the material's stability and homogeneity to ensure its suitability as a primary calibrator over its certified period. researchgate.netnih.govindustry.gov.au
Isotopically labeled standards, such as benzoylecgonine-d3, are also crucial in forensic and research applications. caymanchem.com These standards, where some hydrogen atoms are replaced by deuterium, are used as internal standards in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of an internal standard helps to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.
The table below summarizes the key characteristics of a benzoylecgonine tetrahydrate certified reference material. industry.gov.au
| Characteristic | Description |
| Physical Appearance | Off-white powder |
| Intended Use | Primary calibrator |
| Purity (mass fraction of benzoylecgonine free base) | 79.7 ± 0.9% |
| Water Content (approximate) | 19.8% (consistent with tetrahydrate form) |
| Identification Methods | NMR, IR, MS |
| Storage Recommendation | At or below 25 ºC in a closed, dry, dark area |
Advanced Forensic Analytical Method Validation for Complex Biological Matrices
The detection and quantification of benzoylecgonine in complex biological matrices such as blood, urine, and hair present significant analytical challenges. To ensure the reliability and legal admissibility of test results, forensic toxicology laboratories must employ rigorously validated analytical methods. These methods are designed to be sensitive, specific, accurate, and reproducible. cumhuriyet.edu.tr
A variety of advanced analytical techniques have been developed and validated for the analysis of benzoylecgonine. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard confirmatory methods. taylorandfrancis.comnih.govwikipedia.org These techniques offer high sensitivity and specificity, allowing for the detection of low concentrations of the analyte and minimizing the risk of false positives. taylorandfrancis.comresearchgate.net
Method validation is a comprehensive process that assesses several key parameters. researchgate.netscielo.br Linearity is established by analyzing a series of calibration standards to ensure that the instrument response is proportional to the concentration of the analyte over a defined range. scielo.br The limits of detection (LOD) and quantification (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netojp.gov Accuracy is assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. cumhuriyet.edu.trscielo.br Precision, which includes both intra- and inter-day variability, measures the degree of agreement among a series of measurements of the same sample. researchgate.netscielo.br
Recent advancements in analytical methodology have focused on improving efficiency and sensitivity. For example, a portable mass spectrometry method has been developed for the rapid and quantitative detection of cocaine and benzoylecgonine in urine and oral fluid. rsc.orgrsc.org This method utilizes chromatography to reduce ion suppression effects, enabling high sensitivity with a portable quadrupole mass spectrometer. rsc.org Another innovative approach involves the use of matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) for the direct analysis of benzoylecgonine in hair strands, providing information about an individual's history of drug use. scielo.br
The table below presents a summary of validation parameters from a study describing a GC-MS method for the simultaneous analysis of cocaine, benzoylecgonine, and cocaethylene (B1209957) in urine. scielo.br
| Parameter | Cocaine | Benzoylecgonine | Cocaethylene |
| Linearity (ng/mL) | 15 - 2000 | 20 - 3000 | 15 - 2000 |
| r² | 0.9985 | 0.9997 | 0.9993 |
| LOD (ng/mL) | 10 | 15 | 10 |
| LOQ (ng/mL) | 15 | 20 | 15 |
| Accuracy (%) | 93.5 - 102.1 | 97.5 - 104.8 | 90.6 - 101.5 |
| Precision (CV %) | 5.4 - 14.6 | 7.8 - 12.3 | 5.9 - 12.3 |
| Recovery (%) | 78.0 - 85.8 | 74.0 - 79.8 | 83.0 - 91.5 |
Research on Benzoylecgonine as a Biomarker of Exposure in Non-Clinical and Postmortem Samples
Benzoylecgonine is a critical biomarker for determining cocaine use, and its presence in biological samples is a definitive indicator of recent exposure. taylorandfrancis.comlegendsrecovery.com Research in both non-clinical and postmortem settings has provided valuable insights into the detection and interpretation of benzoylecgonine levels.
In non-clinical settings, such as workplace drug testing and monitoring individuals in substance abuse treatment programs, urine is the most commonly tested matrix. cumhuriyet.edu.trlegendsrecovery.com Benzoylecgonine can be detected in urine for up to four days after cocaine use, and in heavy users, this detection window can extend to as long as 21 days. legendsrecovery.com High concentrations of benzoylecgonine (above 100 ng/mL) in urine are generally indicative of recent cocaine use. legendsrecovery.com
In postmortem toxicology, the analysis of benzoylecgonine in various biological specimens is crucial for determining the cause and manner of death. nih.govastm.org Blood, urine, and tissues such as the liver are commonly analyzed. oup.com Studies have shown that benzoylecgonine concentrations can vary significantly between different postmortem samples. For instance, research has demonstrated a good correlation between benzoylecgonine levels in blood and vitreous humor, the fluid that fills the eyeball. researchgate.net
The stability of benzoylecgonine in stored samples is a significant consideration in postmortem analysis. majlaw.co.uk Cocaine can hydrolyze to benzoylecgonine after collection, leading to an increase in its concentration over time. majlaw.co.uk This is particularly relevant for blood samples and is influenced by factors such as storage temperature and time. majlaw.co.uk Forensic toxicologists must carefully consider these factors when interpreting results. A study on the stability of cocaine and its metabolites in dried blood spots (DBS) found that benzoylecgonine concentrations remained stable over a three-month storage period at room temperature. nih.gov
The presence of cocaethylene, a metabolite formed when cocaine and alcohol are used concurrently, is another important biomarker. nih.govscholaris.ca Detecting cocaethylene in postmortem samples can provide evidence of combined substance use. scielo.brjptcp.com
The following table summarizes the detection of cocaine and its metabolites in various samples from postmortem cases. nih.gov
| Analyte | Number of Positive Cases (out of 55) | Concentration Range (ng/mL) |
| Cocaine | 18 | 44 - 2456 |
| Benzoylecgonine | 18 | 228 - 4700 |
| Ecgonine (B8798807) Methyl Ester | 12 | 92 - 1500 |
| Cocaethylene | 11 | 11 - 273 |
Interdisciplinary Approaches in Forensic Chemical Research and Interpretation
Forensic science, by its very nature, is an interdisciplinary field that draws upon principles from chemistry, biology, pharmacology, and other scientific disciplines. wikipedia.orgwalisongo.ac.id The investigation of cases involving benzoylecgonine hydrochloride exemplifies the necessity of this integrated approach.
The analysis and interpretation of benzoylecgonine findings require a collaborative effort between forensic chemists, toxicologists, and pathologists. oup.com Forensic chemists are responsible for developing and validating the analytical methods used to detect and quantify benzoylecgonine in various biological matrices. researchgate.net Toxicologists then interpret the analytical results in the context of the case, considering factors such as the concentration of the substance, the presence of other drugs or alcohol, and the individual's metabolic state. wikipedia.org Pathologists, in postmortem investigations, integrate the toxicological findings with autopsy results and medical history to determine the cause and manner of death. nih.gov
Research in this area often involves a multi-level approach, examining the effects of benzoylecgonine from the molecular to the organismal level. For example, studies have investigated the impact of benzoylecgonine on non-target aquatic organisms, assessing its effects on biochemical markers, behavior, and reproduction. nih.gov This type of research, which combines analytical chemistry with environmental toxicology and ecology, highlights the broader implications of illicit drug use.
Furthermore, the development of new technologies and methodologies for forensic analysis often arises from interdisciplinary collaboration. The creation of portable mass spectrometry devices for roadside drug testing, for instance, requires expertise in analytical chemistry, engineering, and software development. rsc.org Similarly, the application of advanced techniques like MALDI-MS to forensic samples bridges the gap between analytical chemistry and materials science. scielo.br
The legal interpretation of forensic findings also necessitates an interdisciplinary understanding. Legal professionals must be able to comprehend the scientific principles behind the analytical results and their toxicological significance to effectively present or challenge evidence in court. This underscores the importance of clear communication and education between the scientific and legal communities.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Benzoylecgonine hydrochloride in biological matrices, and how do they differ in sensitivity and specificity?
Benzoylecgonine, a primary metabolite of cocaine, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) . LC-MS/MS offers superior specificity and sensitivity (detection limits as low as 1–5 ng/mL) due to its ability to isolate and fragment ions, minimizing cross-reactivity with structurally similar compounds . HPLC, while less sensitive, is cost-effective and validated for initial screening, with SAMHSA-recommended cutoff concentrations of 150 ng/mL for initial testing and 100 ng/mL for confirmatory analysis .
Q. How should urine samples be prepared for this compound analysis to ensure reproducibility in forensic toxicology studies?
Urine sample preparation involves:
Hydrolysis : Enzymatic (β-glucuronidase) or acid hydrolysis to free conjugated metabolites.
Extraction : SPE with mixed-mode cartridges (e.g., C18/SCX) to isolate Benzoylecgonine from interferents like opioids or benzodiazepines.
Derivatization (optional): For GC-MS, use BSTFA or PFPAF to enhance volatility .
Critical Step : Validate recovery rates using spiked quality controls (QCs) at low, medium, and high concentrations to ensure consistency across batches .
Advanced Research Questions
Q. What strategies mitigate matrix effects during LC-MS/MS analysis of this compound in complex biological samples (e.g., saliva or blood)?
Matrix effects (ion suppression/enhancement) are addressed via:
- Internal Standardization : Stable isotope-labeled analogs (e.g., Benzoylecgonine-D3) correct for variability in ionization efficiency .
- Post-Column Infusion : Maps ion suppression zones to adjust chromatographic conditions (e.g., gradient elution).
- Dilution or Cleanup : Reduce phospholipid content in blood samples using supported liquid extraction (SLE) .
Data Contradiction Note : Discrepancies in recovery rates between urine and blood matrices often arise from differences in protein binding; cross-validate methods using matched matrices .
Q. How can researchers optimize experimental designs for longitudinal studies on Benzoylecgonine pharmacokinetics in burn patients or polydrug users?
Experimental Design Framework :
Hypothesis-Driven Objectives : E.g., "Does impaired renal function alter Benzoylecgonine elimination half-life in burn patients?"
Sampling Schedule : Collect serial samples (0–72 hours post-exposure) to model pharmacokinetic parameters (t1/2, Cmax).
Multivariate Analysis : Use ANOVA or mixed-effects models to account for covariates (age, comorbidities, concomitant drug use) .
Challenges : Ethical approvals for human studies require rigorous documentation of participant selection criteria and informed consent processes .
Q. What validation criteria are critical for ensuring regulatory compliance in this compound immunoassays versus chromatographic methods?
Key Validation Metrics :
Q. How do researchers resolve discrepancies in Benzoylecgonine stability data under varying storage conditions?
Stability studies should evaluate:
- Short-Term : Room temperature (24 hours) vs. refrigerated (72 hours).
- Long-Term : Freezer storage (-20°C) with periodic QC checks over 6–12 months.
Degradation Pathways : Hydrolysis in acidic urine (pH <4) reduces recovery; buffering samples to pH 5–7 mitigates this . Documentation : Use stability-indicating assays (e.g., % change <15% in analyte concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
